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molecular formula C12H16O2 B095014 Methyl 4-isopropylphenylacetate CAS No. 16216-94-7

Methyl 4-isopropylphenylacetate

Cat. No. B095014
M. Wt: 192.25 g/mol
InChI Key: YPVRHVMAGVVRCI-UHFFFAOYSA-N
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Patent
US06048852

Procedure details

Prepared from 4-isopropylphenylacetic acid (Lancaster) by the method described in Example 34a). νmax (CHCl3)/cm-1 1735. δH (250 MHz, CDCl3), 1.24 (6H, d, J 6.96), 2.90 (1H, heptet, J 6.93), 3.60 (2H, s), 3.69 (3H, s), 7.16-7.24 (5H, m).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([OH:13])=[O:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2].[CH:14](Cl)(Cl)Cl>>[CH:1]([C:4]1[CH:9]=[CH:8][C:7]([CH2:10][C:11]([O:13][CH3:14])=[O:12])=[CH:6][CH:5]=1)([CH3:3])[CH3:2]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)C1=CC=C(C=C1)CC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
C(C)(C)C1=CC=C(C=C1)CC(=O)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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